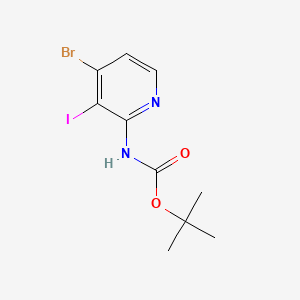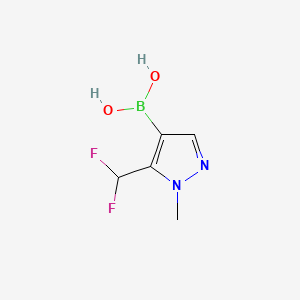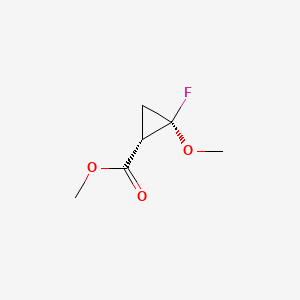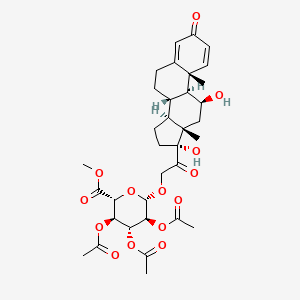
tert-butyl N-(4-bromo-3-iodopyridin-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-(4-bromo-3-iodopyridin-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a bromine atom, an iodine atom, and a pyridine ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique reactivity and functional groups.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-bromo-3-iodopyridin-2-yl)carbamate typically involves the reaction of 4-bromo-3-iodopyridine with tert-butyl carbamate. The reaction is usually carried out in the presence of a base such as cesium carbonate and a catalyst like tetrabutylammonium iodide (TBAI) under mild conditions . The reaction proceeds through a nucleophilic substitution mechanism where the tert-butyl carbamate attacks the pyridine ring, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions can be optimized to minimize by-products and improve the purity of the final product.
化学反应分析
Types of Reactions: tert-Butyl N-(4-bromo-3-iodopyridin-2-yl)carbamate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and iodine atoms on the pyridine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine ring and the carbamate group.
Deprotection: The tert-butyl group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs2CO3) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be employed.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for removing the tert-butyl group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the pyridine ring and carbamate group.
科学研究应用
Chemistry: In organic synthesis, tert-butyl N-(4-bromo-3-iodopyridin-2-yl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound is used in medicinal chemistry for the development of pharmaceuticals. Its unique functional groups make it a valuable intermediate in the synthesis of drugs targeting various biological pathways .
Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it a useful compound for various industrial applications .
作用机制
The mechanism of action of tert-butyl N-(4-bromo-3-iodopyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways involved depend on the specific application and context.
相似化合物的比较
- tert-Butyl N-(4-bromobutyl)carbamate
- tert-Butyl N-(3-iodopyridin-2-yl)carbamate
- tert-Butyl N-(4-chloropyridin-2-yl)carbamate
Uniqueness: tert-Butyl N-(4-bromo-3-iodopyridin-2-yl)carbamate is unique due to the presence of both bromine and iodine atoms on the pyridine ring. This dual halogenation provides distinct reactivity and allows for selective functionalization at different positions on the ring. Additionally, the tert-butyl carbamate group offers protection for the amine functionality, enabling selective deprotection and further modification .
属性
分子式 |
C10H12BrIN2O2 |
|---|---|
分子量 |
399.02 g/mol |
IUPAC 名称 |
tert-butyl N-(4-bromo-3-iodopyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H12BrIN2O2/c1-10(2,3)16-9(15)14-8-7(12)6(11)4-5-13-8/h4-5H,1-3H3,(H,13,14,15) |
InChI 键 |
DCRWMKFNXZXPDB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1I)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



amino}-2-(3-chlorophenyl)acetic acid](/img/structure/B13452624.png)
amine](/img/structure/B13452625.png)
![3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]benzenemethanamine](/img/structure/B13452626.png)
![tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate hydrochloride](/img/structure/B13452631.png)

![15-Methyl-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B13452636.png)
![[2-(2-methyl-1,3-thiazol-4-yl)ethyl][1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]amine](/img/structure/B13452648.png)


![3-Tert-butyl 1-methyl 5-formyl-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate](/img/structure/B13452679.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(trifluoromethoxy)benzoicacid](/img/structure/B13452686.png)
![3-[(2-Aminoethyl)amino]-4-hydroxycyclobut-3-ene-1,2-dione](/img/structure/B13452690.png)
